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(2s,4r)-4-Methoxyproline - 75176-09-9

(2s,4r)-4-Methoxyproline

Catalog Number: EVT-2643302
CAS Number: 75176-09-9
Molecular Formula: C6H11NO3
Molecular Weight: 145.158
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(2S,4R)-4-Methoxyproline is a derivative of proline, an amino acid that plays a crucial role in protein structure and function. This compound is characterized by the presence of a methoxy group at the 4-position of the proline ring, which influences its conformational properties and interactions within peptides and proteins. The specific stereochemistry (2S,4R) indicates the orientation of the substituents around the chiral centers, which is critical for its biological activity.

Source

(2S,4R)-4-Methoxyproline can be synthesized from readily available starting materials, such as (2S,4R)-4-hydroxyproline. The synthesis typically involves protection and deprotection steps to ensure that the functional groups are selectively modified without affecting other reactive sites on the molecule.

Classification

This compound belongs to the class of amino acids and is specifically categorized as a modified proline. It is often studied in the context of peptide synthesis and protein engineering due to its unique structural properties.

Synthesis Analysis

Methods

The synthesis of (2S,4R)-4-Methoxyproline can be achieved through several methods, with one common approach involving the following steps:

  1. Protection of Hydroxy Group: The hydroxyl group of (2S,4R)-4-hydroxyproline is protected using a suitable protecting group such as benzyl or tert-butyldimethylsilyl.
  2. Methylation: The protected compound undergoes methylation at the 4-position using methyl iodide or another methylating agent in the presence of a base.
  3. Deprotection: Finally, the protecting group is removed to yield (2S,4R)-4-Methoxyproline.

Technical details include optimizing reaction conditions such as temperature and solvent choice to maximize yield and purity. For instance, using dimethylformamide as a solvent can enhance the reaction efficiency by solubilizing both reactants effectively .

Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 145.16 g/mol
  • Density: Specific density values can vary based on purity and form.
  • Melting Point: Typically ranges around 100-105 °C for pure samples.
Chemical Reactions Analysis

Reactions

(2S,4R)-4-Methoxyproline can participate in various chemical reactions typical for amino acids:

  1. Peptide Bond Formation: It can be incorporated into peptides through standard coupling reactions with activated carboxylic acids or their derivatives.
  2. Nucleophilic Substitution: The methoxy group can undergo nucleophilic substitution reactions under specific conditions, allowing for further modifications.
  3. Oxidation and Reduction: As an amino acid derivative, it can also participate in redox reactions depending on the functional groups present.

Technical details involve controlling reaction conditions to favor desired pathways while minimizing side reactions.

Mechanism of Action

Process

The mechanism by which (2S,4R)-4-Methoxyproline exerts its effects in biological systems primarily relates to its incorporation into peptide structures. The methoxy group influences hydrogen bonding patterns and steric hindrance within peptides, potentially stabilizing specific conformations necessary for biological activity.

Data indicate that modified prolines can enhance peptide stability and bioactivity by affecting folding patterns and interactions with other biomolecules .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol; solubility varies with pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the nucleophilic nature of the amine group.

Relevant analyses include spectroscopic techniques like NMR and mass spectrometry for structure confirmation and purity assessment.

Applications

(2S,4R)-4-Methoxyproline has significant scientific applications:

  1. Peptide Synthesis: It serves as a building block in synthesizing peptides with enhanced stability and specific biological functions.
  2. Collagen Research: Its incorporation into collagen models aids in studying structural stability and function .
  3. Drug Development: Investigated for potential therapeutic applications due to its influence on protein folding and stability.
Biosynthesis and Enzymatic Pathways of 4-Substituted Proline Analogues

Fe(II)/α-Ketoglutarate-Dependent Oxygenases in Stereospecific Hydroxylation

Fe(II)/α-ketoglutarate (αKG)-dependent oxygenases catalyze the initial stereospecific hydroxylation of proteinogenic amino acids to form noncanonical proline analogues. These enzymes employ a conserved mechanism where molecular oxygen (O₂) is activated via oxidative decarboxylation of αKG, generating a high-valent Fe(IV)-oxo intermediate. This reactive species abstracts a hydrogen atom from the substrate, enabling hydroxylation with strict stereocontrol [5] [9]. For (2S,4R)-4-methylproline biosynthesis in Streptomyces DSM 40835, the oxygenase GriE hydroxylates L-leucine at the C5 position to form (2S,4R)-5-hydroxyleucine. Structural studies reveal that GriE’s active site enforces R-stereochemistry at C4 through hydrophobic pocket constraints and hydrogen-bonding networks with the leucine carboxylate group. This precise positioning ensures exclusive trans-stereochemistry in the resultant 4-methylproline [1] [8] [9].

Table 1: Key Fe(II)/αKG Oxygenases in Proline Analogue Biosynthesis

EnzymeSubstrateProductStereochemistryBiological Context
GriEL-Leucine(2S,4R)-5-HydroxyleucineR at C5Griselimycin biosynthesis
LdoA (Nostoc)L-Leucine(2S,4S)-5-HydroxyleucineS at C5Nostopeptolide biosynthesis
EcdK (Fungal)L-Leucine(2S,4R)-5-HydroxyleucineR at C5Echinocandin biosynthesis

The reaction proceeds via a quintessential oxygenase mechanism:

  • Fe(II) Coordination: αKG binds Fe(II) in a bidentate manner, displacing two water ligands.
  • Substrate Triggering: Leucine binding displaces the final water, enabling O₂ activation.
  • Oxidative Decarboxylation: αKG decarboxylates to succinate, forming the Fe(IV)=O species.
  • Hydrogen Abstraction: Fe(IV)=O abstracts the pro-R hydrogen from C5 of leucine.
  • Radical Rebound: OH⁻ transfer yields (2S,4R)-5-hydroxyleucine [9].

Role of Dehydrogenases and Reductases in Cyclization and Reduction Steps

Following hydroxylation, dehydrogenases oxidize 5-hydroxyleucine to 4-methylglutamate-5-semialdehyde. In Streptomyces, the zinc-dependent dehydrogenase GriF catalyzes this step using NAD⁺ as a cofactor. The aldehyde spontaneously cyclizes to form 3-methyl-Δ¹-pyrroline-5-carboxylate (P5C), an iminium intermediate [1] [7]. This cyclization is thermodynamically driven by the ring’s stability but exhibits low stereoselectivity.

The final reduction step is mediated by reductases, which convert P5C to (2S,4R)-4-methylproline. While the dedicated reductase GriH (an F420-dependent enzyme) is encoded in the gri cluster, in vitro studies demonstrate functional redundancy with Escherichia coli’s ProC, a NADPH-dependent P5C reductase. ProC delivers a hydride equivalent to the re-face of P5C, establishing the R-configuration at C4. Kinetic assays confirm that ProC reduces 3-methyl-P5C at 65% of the rate of unsubstituted P5C, indicating moderate substrate flexibility [1] [7] [8].

Genetic Clusters and Operons Governing Proline Derivative Biosynthesis

The biosynthesis of (2S,4R)-4-methylproline is governed by compact genetic sub-operons within larger natural product gene clusters. In Streptomyces DSM 40835, the gri cluster contains three nonribosomal peptide synthetase (NRPS) genes and a dedicated sub-operon for 4-methylproline formation (griE, griF, griH). This sub-operon is essential for 4-methylproline production, as knockout mutants fail to synthesize griselimycins unless supplemented with exogenous 4-methylproline [1] [8].

Table 2: Genes in the Griselimycin 4-Methylproline Biosynthetic Sub-Operon

GeneProtein FunctionCatalytic RoleEvidence
griEFe(II)/αKG-dependent oxygenaseC5 hydroxylation of L-leucineGene knockout abolishes 4-methylproline production; in vitro reconstitution
griFZn²⁺-dependent dehydrogenaseOxidation of 5-hydroxyleucine to aldehydeΔgriF mutants accumulate 5-hydroxyleucine
griHF420-dependent oxidoreductaseReduction of 3-methyl-P5C to 4-methylprolineHeterologous expression yields 4-methylproline; complemented ΔgriH mutants

Orthologous clusters exist in other bacteria and fungi. For example, echinocandin biosynthesis in Emericella rugulosa employs ecdK (oxygenase) and ecdL (dehydrogenase), while nostopeptolide synthesis in Nostoc uses ldoA (oxygenase) and nosE (dehydrogenase). These clusters exhibit gene synteny but divergent stereochemical outcomes due to evolutionary adaptations in enzyme active sites [1] [7].

Substrate Specificity and Stereochemical Control in Proline-Modifying Enzymes

Enzymes in the 4-substituted proline pathways exhibit stringent substrate specificity while maintaining flexibility in stereochemical control:

  • GriE Specificity: Kinetic assays show GriE exclusively hydroxylates L-leucine (Kₘ = 45 µM). No activity is observed with D-leucine, L-valine, or L-isoleucine. Crystal structures reveal a narrow hydrophobic tunnel accommodating leucine’s isobutyl side chain, with Glu²⁸⁹ and Arg¹⁶⁰ residues positioning the α-carboxylate and α-amino groups [1] [8] [9].
  • Dehydrogenase Flexibility: GriF processes both (2S,4R) and (2S,4S)-5-hydroxyleucine diastereomers but shows a 3-fold preference for the (2S,4R) isomer. This suggests downstream cyclization can correct minor upstream stereochemical errors [1].
  • Reductase Fidelity: ProC and GriH enforce R-stereochemistry at C4 via stereoselective hydride transfer. Mutating ProC’s Asn³⁴⁷ residue switches stereopreference to 4S, confirming active-site control over configuration [7].

Table 3: Stereochemical Control Mechanisms in Key Enzymes

Enzyme ClassStereocontrol DeterminantMolecular Basis
Fe(II)/αKG oxygenases (GriE)R-hydroxylation at C5 of leucineHydrophobic pocket shape; carboxylate anchoring
Dehydrogenases (GriF)Substrate-assisted cyclizationZn²⁺-mediated polarization of carbonyl groups
Reductases (ProC/GriH)Si-face hydride attack on P5CBinding orientation via Glu²⁵⁰ and Arg³⁰³ (ProC)

The interplay between enzyme promiscuity and specificity enables metabolic channeling:

  • Stereochemical Proofreading: Spontaneous cyclization of 4-methylglutamate semialdehyde corrects minor S-isomers.
  • Metabolic Isolation: 4-Methylproline is sequestered by adenylation domains of NRPSs (e.g., GriA2, GriA5, GriA8), which exhibit 10-fold higher specificity for (2S,4R)-4-methylproline over proline [1] [7] [8].This hierarchical specificity ensures high-fidelity incorporation of the correct stereoisomer into complex natural products like griselimycins and cavinafungins [4] [10].

Properties

CAS Number

75176-09-9

Product Name

(2s,4r)-4-Methoxyproline

IUPAC Name

(2S,4R)-4-methoxypyrrolidine-2-carboxylic acid

Molecular Formula

C6H11NO3

Molecular Weight

145.158

InChI

InChI=1S/C6H11NO3/c1-10-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1

InChI Key

RNXKXUOGQKYKTH-UHNVWZDZSA-N

SMILES

COC1CC(NC1)C(=O)O

Solubility

not available

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